![molecular formula C10H12F2O3 B13592195 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid](/img/structure/B13592195.png)
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid is a compound with potential applications in various fields of research and industry. It is characterized by its unique spirocyclic structure, which includes a nonane ring fused with a carboxylic acid group and two fluorine atoms at the 7th position. This compound is of interest due to its potential reactivity and stability, making it a valuable subject for scientific investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic nonane structure.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Oxidation and Carboxylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functionalities.
Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and oxo group play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiropyrrolidines: These compounds contain a pyrrolidine ring and a spirocyclic ring, similar to the nonane structure in 7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid.
Fluorinated Carboxylic Acids: Compounds with fluorine atoms and carboxylic acid groups, which exhibit similar reactivity and stability.
Uniqueness
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of two fluorine atoms at the 7th position. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12F2O3 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid |
InChI |
InChI=1S/C10H12F2O3/c11-10(12)3-1-9(2-4-10)6(8(14)15)5-7(9)13/h6H,1-5H2,(H,14,15) |
Clé InChI |
SXNWBNDLKJUTIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC12C(CC2=O)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


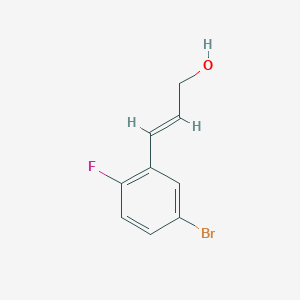
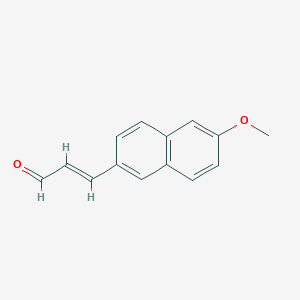
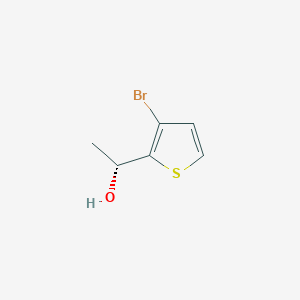

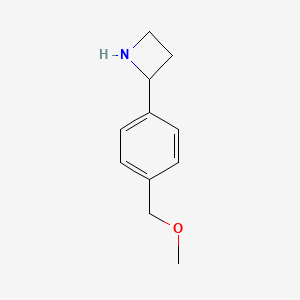
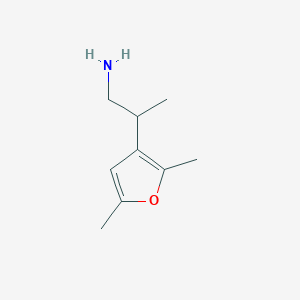
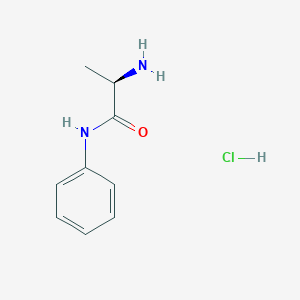
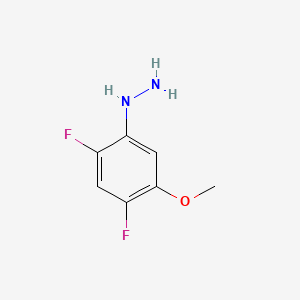


![1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13592151.png)
![rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans](/img/structure/B13592163.png)


